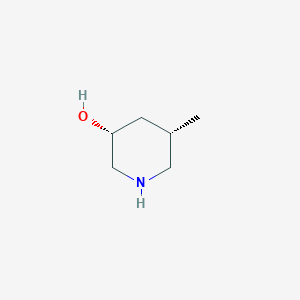![molecular formula C21H12ClNO B15125301 10-Chloro-2-phenylphenanthro[3,4-d]oxazole](/img/structure/B15125301.png)
10-Chloro-2-phenylphenanthro[3,4-d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Chloro-2-phenylphenanthro[3,4-d]oxazole is a heterocyclic compound characterized by its unique structure, which includes a phenanthrene backbone fused with an oxazole ring and substituted with a chlorine atom and a phenyl group. This compound is known for its stability and distinct chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-2-phenylphenanthro[3,4-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 9,10-phenanthrenequinone with 2-aminobenzophenone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
10-Chloro-2-phenylphenanthro[3,4-d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The phenyl and phenanthrene rings can undergo electrophilic substitution reactions, such as nitration or bromination.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in organic synthesis or as intermediates in the production of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
10-Chloro-2-phenylphenanthro[3,4-d]oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 10-Chloro-2-phenylphenanthro[3,4-d]oxazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-1,3-oxazoline
- 2-Phenyl-4,5-dihydro-1,3-oxazole
- 2-Phenyl-4,5-dihydrooxazole
- 4,5-Dihydro-2-phenyloxazole
Uniqueness
10-Chloro-2-phenylphenanthro[3,4-d]oxazole is unique due to its specific substitution pattern and the presence of both phenyl and phenanthrene moieties. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C21H12ClNO |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
10-chloro-2-phenylnaphtho[2,1-g][1,3]benzoxazole |
InChI |
InChI=1S/C21H12ClNO/c22-16-10-8-13-6-7-14-9-11-18-20(19(14)17(13)12-16)24-21(23-18)15-4-2-1-3-5-15/h1-12H |
InChI-Schlüssel |
OVSSHXQZHDRKMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C4=C(C=CC5=C4C=C(C=C5)Cl)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
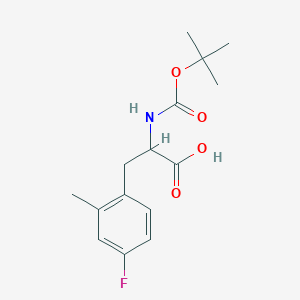
![1-Propanamine, 3-[(1,1-dimethylethyl)thio]-](/img/structure/B15125228.png)
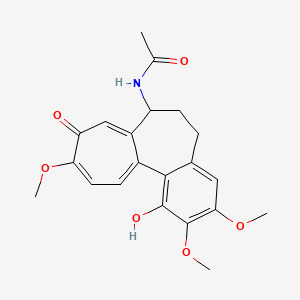

![2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)

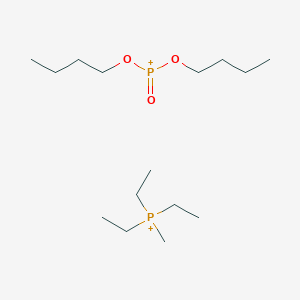
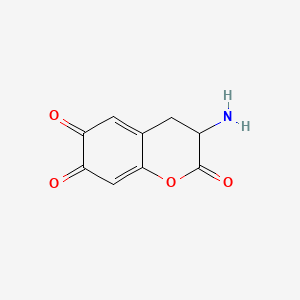
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B15125269.png)
![Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B15125274.png)
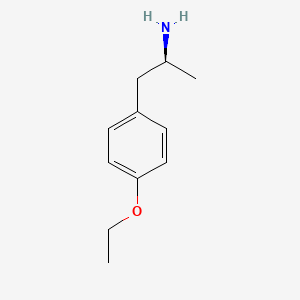
![2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B15125276.png)
